N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound with a unique structure that includes chlorophenyl, dimethoxybenzyl, fluorophenyl, and thioxoimidazolidinone groups
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can be compared with similar compounds such as:
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 and has been studied for its potential in treating Parkinson’s disease.
4-(3,4-dimethoxybenzyl)-6,7-dimethoxyisochroman-3-one: This compound undergoes electrochemical oxidation to form a spiro-cyclohexadienone, demonstrating unique reactivity.
Biological Activity
N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thioxoimidazolidin moiety, which is known for its biological significance. The structural formula can be represented as follows:
- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound exhibits significant anti-proliferative effects against various cancer cell lines. It appears to interfere with cell cycle progression and induce apoptosis in malignant cells through the activation of caspase pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax.
- Anti-inflammatory Activity : The compound has also shown promise in reducing inflammation markers in vitro. It inhibits the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. This inhibition may offer therapeutic benefits in conditions characterized by chronic inflammation.
Cytotoxicity Studies
A study conducted on human melanoma cells demonstrated that derivatives similar to this compound exhibited cytotoxic effects. The IC50 values indicated that these compounds could effectively reduce cell viability at low concentrations, suggesting their potential as chemotherapeutic agents .
Case Studies
- Melanoma Treatment : A specific case study highlighted the efficacy of the compound in treating melanoma, where it was found to significantly reduce tumor size in xenograft models. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment.
- Inflammatory Diseases : Another case study focused on its application in rheumatoid arthritis models, where it reduced joint swelling and inflammatory markers significantly compared to control groups. This suggests its potential application in treating autoimmune diseases .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C26H23ClFN3O4S |
---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H23ClFN3O4S/c1-34-22-11-6-16(12-23(22)35-2)15-30-21(14-24(32)29-19-5-3-4-17(27)13-19)25(33)31(26(30)36)20-9-7-18(28)8-10-20/h3-13,21H,14-15H2,1-2H3,(H,29,32) |
InChI Key |
IBUFGJSPIZMNOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
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